2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethanamine;hydrochloride
Description
2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethanamine hydrochloride is a fluorinated ethanamine derivative featuring a 6-methoxypyridin-2-yl substituent. The compound’s fluorine atoms likely enhance its lipophilicity and metabolic stability compared to non-fluorinated analogs, which is critical for drug design .
Key structural features include:
- Fluorine substituents: The difluoro group at the ethanamine backbone may influence steric and electronic properties, altering binding interactions.
- 6-Methoxypyridine moiety: The pyridine ring with a methoxy group at the 6-position could participate in hydrogen bonding or π-π stacking interactions in biological systems.
- Hydrochloride salt: Improves solubility and crystallinity for industrial or laboratory handling .
Properties
IUPAC Name |
2,2-difluoro-2-(6-methoxypyridin-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O.ClH/c1-13-7-4-2-3-6(12-7)8(9,10)5-11;/h2-4H,5,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWHCXVLETVNJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(CN)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethanamine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxypyridine and difluoroethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. Common solvents include dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) may be used.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoro-6-methoxypyridine derivatives, while reduction may produce difluoroethylamine derivatives.
Scientific Research Applications
2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
2-(6-Methoxypyridin-2-yl)ethanamine Hydrochloride (CAS 129689-30-1)
2,2-Difluoro-2-(1H-indol-3-yl)ethanamine Hydrochloride (CAS 516521-96-3)
- Structure : Replaces the methoxypyridine with an indole ring.
- Properties: Molecular weight 232.66 g/mol, 95% purity. Indole derivatives are known for antiplasmodial activity and HSP90 inhibition .
- Key Difference : The indole moiety enables hydrogen bonding to residues like GLU527 and TYR604 in HSP90, suggesting divergent biological targets compared to pyridine-based analogs .
Ethyl 2,2-Difluoro-2-(6-methoxypyridin-2-yl)acetate
- Structure : Ester derivative instead of ethanamine.
- Properties : Serves as a synthetic precursor; ester groups are hydrolyzed to carboxylic acids or amines in vivo.
- Key Difference : The ester group reduces basicity and alters pharmacokinetics compared to the amine hydrochloride .
Functional Group-Based Comparisons
Pyridine Dithioethylamine Hydrochloride (PDA-HCl)
2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride
- Structure : Catechol-substituted ethanamine (dopamine analog).
- Properties : Interacts with adrenergic and dopaminergic receptors.
- Key Difference : Hydroxyl groups confer antioxidant activity but reduce stability under oxidative conditions compared to methoxy and fluorine substituents .
Data Table: Structural and Functional Comparison
*Estimated based on analog data.
Research Findings and Implications
- HSP90 Inhibition : Indole-based ethanamines (e.g., Tryptamine HCl) bind to HSP90’s GLU527 and TYR604 via hydrogen bonds . The target compound’s methoxypyridine group may similarly interact with polar residues, but fluorine could sterically hinder or enhance binding depending on orientation.
- Metabolic Stability: Fluorine atoms in the target compound likely reduce cytochrome P450-mediated metabolism, extending half-life compared to non-fluorinated analogs like 2-(6-methoxypyridin-2-yl)ethanamine HCl .
- Industrial Applications : High-purity (>99%) hydrochloride salts are favored for scalable synthesis in APIs and agrochemicals, as seen in ECHEMI’s supply chain data .
Biological Activity
2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethanamine hydrochloride, with the CAS number 1951441-75-0, is a chemical compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H13ClF2N2O
- Molecular Weight : 188.66 g/mol
- CAS Number : 1951441-75-0
The compound is believed to interact with various biological targets, particularly in the context of neuropharmacology. It may act as an inhibitor of certain receptors or enzymes involved in neurological pathways. The presence of a methoxypyridine moiety suggests potential interactions with neurotransmitter systems, possibly influencing dopaminergic or serotonergic pathways.
Antidepressant Effects
Research indicates that compounds similar to 2,2-difluoro-2-(6-methoxypyridin-2-yl)ethanamine hydrochloride may exhibit antidepressant-like effects. A study demonstrated that such compounds could modulate serotonin levels in the brain, contributing to mood regulation and anxiety reduction .
Neuroprotective Properties
The compound's structure suggests potential neuroprotective effects. Similar derivatives have been shown to protect neuronal cells from oxidative stress and apoptosis. This could be particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Inhibition of HSP90
Another significant area of research involves the compound's role as an HSP90 (Heat Shock Protein 90) inhibitor. HSP90 is a molecular chaperone involved in protein folding and stabilization. Inhibition of HSP90 can lead to the degradation of several client proteins associated with cancer progression and neurodegenerative disorders.
Case Studies and Research Findings
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. Preliminary studies suggest that the compound exhibits low toxicity at therapeutic doses; however, further detailed toxicological evaluations are necessary to establish a comprehensive safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
